molecular formula C22H27N7O2 B10980387 N-[4-(acetylamino)phenyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide

N-[4-(acetylamino)phenyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide

Cat. No.: B10980387
M. Wt: 421.5 g/mol
InChI Key: ULBMYMOGOYOENG-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazolo[4,3-b]pyridazine core, makes it a subject of interest for researchers aiming to develop new therapeutic agents.

Preparation Methods

The synthesis of N-[4-(acetylamino)phenyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materialsIndustrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .

Chemical Reactions Analysis

N-[4-(acetylamino)phenyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts

Scientific Research Applications

N-[4-(acetylamino)phenyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential pharmacological activities, it is investigated for its therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: The compound can be used in the development of new materials and as a precursor for other industrial chemicals

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets. The triazolo[4,3-b]pyridazine core can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

N-[4-(acetylamino)phenyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C22H27N7O2

Molecular Weight

421.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

InChI

InChI=1S/C22H27N7O2/c1-14(2)21-26-25-19-10-11-20(27-29(19)21)28-12-4-5-16(13-28)22(31)24-18-8-6-17(7-9-18)23-15(3)30/h6-11,14,16H,4-5,12-13H2,1-3H3,(H,23,30)(H,24,31)

InChI Key

ULBMYMOGOYOENG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NC4=CC=C(C=C4)NC(=O)C

Origin of Product

United States

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